molecular formula C26H18N2O4 B1583720 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- CAS No. 25632-28-4

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-

Cat. No.: B1583720
CAS No.: 25632-28-4
M. Wt: 422.4 g/mol
InChI Key: RLIBFQOMSWBRGU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a complex organic compound with the molecular formula C26H18N2O4. It is a derivative of anthraquinone, characterized by the presence of two hydroxy groups and two phenylamino groups attached to the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 9,10-anthracenedione.

    Amination: The phenylamino groups are introduced through an amination reaction, where aniline or substituted anilines are reacted with the hydroxylated anthracenedione under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydroxylation: Using continuous flow reactors to ensure efficient hydroxylation.

    Catalytic Amination: Employing catalysts to enhance the amination process, thereby increasing yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The anthracenedione core can be reduced to form anthracene derivatives.

    Substitution: The phenylamino groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitronium ions or halogens can be used under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in designing anticancer drugs. The phenylamino groups enhance its ability to bind to DNA, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,5-dihydroxy-: Lacks the phenylamino groups, making it less effective in DNA intercalation.

    9,10-Anthracenedione, 1,4-dihydroxy-: Another derivative with different hydroxy group positions, affecting its chemical properties.

    Mitoxantrone: A related anthracenedione used as an anticancer drug, known for its ability to intercalate into DNA and inhibit topoisomerase II.

Uniqueness

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is unique due to the presence of both hydroxy and phenylamino groups, which enhance its chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIBFQOMSWBRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067116
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25632-28-4
Record name 1,5-Dihydroxy-4,8-bis(phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25632-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dihydroxy-4,8-bis(phenylamino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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